1-Tridecanethiol
Description
General Overview of n-Alkanethiols in Contemporary Chemistry
N-alkanethiols are a class of organic compounds with the general formula CH₃(CH₂)ₙSH. They consist of a hydrocarbon chain of varying length (n) and a thiol (-SH) functional group. tugraz.ataip.org In contemporary chemistry, n-alkanethiols are of significant interest due to their ability to spontaneously form highly ordered, crystalline-like monolayer films on the surfaces of certain metals, particularly gold. tugraz.atsigmaaldrich.com This process, known as self-assembly, results in the formation of what are called self-assembled monolayers (SAMs). sigmaaldrich.comnih.gov
The formation of these SAMs is driven by the strong interaction between the sulfur atom of the thiol group and the metal surface, which forms a stable covalent bond. tugraz.atmdpi.com The alkyl chains, through van der Waals interactions, then arrange themselves into a densely packed, extended all-trans configuration. utexas.edu This self-assembly process allows for the creation of surfaces with precisely controlled chemical and physical properties at the molecular level. tandfonline.comharvard.edu The terminal group of the alkanethiol can be modified to introduce a wide variety of functionalities, making SAMs a versatile platform for numerous applications. researchgate.netresearchgate.net These applications span diverse fields such as surface wetting, electrochemistry, corrosion resistance, biological arrays, and molecular electronics. sigmaaldrich.com
Significance of Long-Chain Alkanethiols in Advanced Materials Science
Long-chain alkanethiols, typically defined as those with ten or more carbon atoms, hold particular importance in advanced materials science. rsc.org The length of the alkyl chain plays a crucial role in determining the structural and functional properties of the resulting self-assembled monolayers. As the chain length increases, the van der Waals interactions between adjacent alkyl chains become stronger, leading to more densely packed and stable films. utexas.eduucc.ie This increased order and stability are critical for many applications.
For instance, long-chain alkanethiol SAMs provide superior protection against corrosion for metal substrates. acs.orgnih.gov The dense, well-ordered monolayer acts as a more effective barrier against corrosive agents. acs.orgnih.gov Furthermore, the thickness of the SAM, which is directly related to the chain length, is a key parameter in applications such as molecular electronics and nanotechnology, where precise control over film thickness is essential. nist.govacs.org Studies have shown that the thermal stability of SAMs also increases with the length of the alkyl chain, making long-chain alkanethiols more suitable for applications requiring robustness at elevated temperatures. researchgate.net The ability to form well-defined, crystalline-like structures makes long-chain alkanethiols ideal building blocks for creating model organic surfaces to study fundamental interfacial phenomena. nih.govrsc.org
Scope and Research Focus on 1-Tridecanethiol
This compound, with the chemical formula CH₃(CH₂)₁₂SH, is a long-chain alkanethiol that has been the subject of specific research interest. scholaris.caumontreal.ca Its 13-carbon chain places it firmly in the category of long-chain alkanethiols, exhibiting the characteristic formation of well-ordered and densely packed self-assembled monolayers. scholaris.casurfacesciencelab.com
Research involving this compound often utilizes it as a model system to investigate the fundamental properties and behaviors of long-chain alkanethiol SAMs. For example, it has been used in comparative studies to understand the influence of terminal functional groups on the properties of SAMs. In one such study, the deposition of aluminum was compared on a standard this compound SAM versus a thiophene-terminated alkanethiol SAM. surfacesciencelab.com This research revealed that the interaction of aluminum with the monolayer was significantly different, highlighting the role of the terminal group in directing surface chemistry. surfacesciencelab.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₈S | vulcanchem.com |
| Molecular Weight | 216.43 g/mol | vulcanchem.com |
| Boiling Point | ~265–275°C | vulcanchem.com |
| Density | ~0.84 g/cm³ | vulcanchem.com |
| logP (Octanol-Water Partition Coefficient) | ~5.5 | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tridecane-1-thiol | |
|---|---|---|
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InChI |
InChI=1S/C13H28S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBROXKVGHZHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28S | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID8066501 | |
| Record name | 1-Tridecanethiol | |
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Molecular Weight |
216.43 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
19484-26-5 | |
| Record name | 1-Tridecanethiol | |
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| Record name | 1-TRIDECANETHIOL | |
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Chemical Reactivity and Mechanistic Investigations of 1 Tridecanethiol
Thiol-Ene Reaction Mechanisms Involving 1-Tridecanethiol
The thiol-ene reaction, a process involving the addition of a thiol to an alkene, is a prominent reaction for this compound. wikipedia.orgalfa-chemistry.com This reaction can proceed through several mechanisms, each with distinct initiation methods and reaction conditions. alfa-chemistry.comtaylorandfrancis.com The versatility and efficiency of the thiol-ene reaction have made it a widely used method in various fields, including polymer and materials science. alfa-chemistry.comnih.gov
Free-Radical Mediated Thiol-Ene Additions
The free-radical mediated thiol-ene reaction is a common pathway for the addition of this compound to alkenes. wikipedia.orgalfa-chemistry.com This mechanism is characterized by the formation of a thiyl radical, which then reacts with an alkene. alfa-chemistry.com The reaction typically results in an anti-Markovnikov addition product, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.orgmasterorganicchemistry.com
The process is a chain reaction involving three main steps: initiation, propagation, and termination. diva-portal.org
Initiation: This step involves the generation of a thiyl radical from this compound. This can be achieved through the use of thermal initiators, such as azobisisobutyronitrile (AIBN), or through photochemical methods. alfa-chemistry.comdergipark.org.tr The initiator abstracts the hydrogen atom from the thiol group (-SH) of this compound, forming a tridecanethiyl radical (C13H27S•). alfa-chemistry.comdiva-portal.org
Propagation: The newly formed thiyl radical adds to an alkene across the carbon-carbon double bond. diva-portal.org This addition forms a carbon-centered radical intermediate. wikipedia.org This intermediate then abstracts a hydrogen atom from another molecule of this compound, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. alfa-chemistry.comdiva-portal.org
Termination: The chain reaction can be terminated through various radical combination reactions, such as the reaction of two thiyl radicals to form a disulfide. dergipark.org.tr
A significant advantage of the free-radical thiol-ene reaction is its relative insensitivity to oxygen, which can often inhibit other radical polymerizations. diva-portal.org
Base-Catalyzed Thiol-Michael Additions
The Thiol-Michael addition, also known as a conjugate addition, is another important reaction pathway for this compound, particularly with electron-deficient alkenes like α,β-unsaturated carbonyl compounds. taylorandfrancis.comlibretexts.org This reaction is typically catalyzed by a base. mdpi.com
The mechanism proceeds as follows:
Thiolate Formation: A base, such as triethylamine (B128534), deprotonates the this compound to form a highly nucleophilic thiolate anion (C13H27S⁻). alfa-chemistry.commdpi.com
Nucleophilic Attack: The thiolate anion then attacks the β-carbon of the electron-deficient alkene in a conjugate (1,4-addition) fashion. libretexts.orglibretexts.org This attack forms a resonance-stabilized enolate intermediate. masterorganicchemistry.com
Protonation: The enolate intermediate is then protonated, often by a proton abstracted from the conjugate acid of the base or another thiol molecule, to yield the final thioether product. mdpi.commasterorganicchemistry.com
The Thiol-Michael addition is highly efficient and proceeds under mild conditions, often without the need for a solvent. nsf.govsrce.hr The choice of catalyst, whether a base or a nucleophile, can influence the reaction rate and mechanism. mdpi.com
| Catalyst Type | Mechanism Steps |
| Base-Catalyzed | 1. Deprotonation of thiol by base to form thiolate. 2. Nucleophilic attack of thiolate on the Michael acceptor. 3. Proton exchange to form the final product. mdpi.com |
| Nucleophile-Initiated | 1. Formation of a zwitterionic intermediate from the nucleophile and Michael acceptor. 2. Deprotonation of thiol by the intermediate to form thiolate. 3. Addition of thiolate to the Michael acceptor. 4. Proton exchange to form the final product. mdpi.com |
Acid-Catalyzed Thiol-Ene (ACT) Reactions
While less common than free-radical or base-catalyzed pathways, acid-catalyzed thiol-ene (ACT) reactions represent a distinct mechanistic class for the addition of this compound to certain alkenes. nih.govrsc.org This reaction typically involves vinyl ethers and other substrates that are prone to cationic polymerization. nih.gov
The proposed mechanism for the ACT reaction is a cation-mediated pathway: nih.gov
Protonation: An acid protonates the alkene, forming a carbocation intermediate. nih.gov
Nucleophilic Attack: The thiol group of this compound, acting as a nucleophile, attacks the carbocation. nih.gov
Deprotonation: A subsequent deprotonation step yields the final thioether product. nih.gov
Unlike the anti-Markovnikov selectivity of the free-radical thiol-ene reaction, the ACT reaction generally follows Markovnikov's rule, where the sulfur atom attaches to the more substituted carbon of the original double bond. masterorganicchemistry.comnih.gov This is because the reaction proceeds through the more stable carbocation intermediate. leah4sci.comscribd.com The reaction can be initiated by strong acids or by photoacids under specific light conditions. nih.govrsc.org An oxidative variant of this reaction using an oxidant can lead to the formation of sulfoxides. organic-chemistry.org
| Reaction Type | Regioselectivity | Mechanism |
| Free-Radical Thiol-Ene | Anti-Markovnikov wikipedia.orgmasterorganicchemistry.com | Radical chain reaction alfa-chemistry.com |
| Acid-Catalyzed Thiol-Ene | Markovnikov masterorganicchemistry.comnih.gov | Cationic intermediate nih.gov |
Photochemical Initiation in Thiol-Ene Reactions
Photochemical initiation is a widely used method to trigger free-radical thiol-ene reactions involving this compound. nih.govresearchgate.net This technique offers excellent spatial and temporal control over the reaction. wikipedia.org UV irradiation, often in the presence of a photoinitiator, is commonly employed to generate the initial thiyl radicals. nih.govresearchgate.net
The process can occur through two main pathways:
Direct Photolysis: UV light can directly cleave the S-H bond of this compound to form a thiyl radical, although this process can be slow. researchgate.net
Photoinitiator-Mediated Initiation: More commonly, a photoinitiator is used to absorb light and generate initiator radicals. researchgate.net These radicals then abstract a hydrogen atom from this compound to produce the reactive thiyl radical. alfa-chemistry.comresearchgate.net Common photoinitiators include Irgacure and 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). nih.govdergipark.org.tr
The use of light allows for reactions to be conducted at ambient temperatures and can be patterned to create functionalized surfaces. wikipedia.orgwestmont.edu Visible light photocatalysis has also been explored for these reactions. nih.gov
Intramolecular Thiol-Ene Reactions and Cyclization
While this compound itself cannot undergo intramolecular cyclization, derivatives of long-chain thiols containing an appropriately positioned alkene group can participate in intramolecular thiol-ene reactions to form sulfur-containing heterocyclic compounds. wikipedia.orgmdpi.com The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules and depends on whether the reaction proceeds via an exo or endo cyclization pathway. wikipedia.orgmdpi.com
These reactions are typically initiated photochemically to generate the key thiyl radical intermediate, which then attacks the internal double bond. mdpi.com This strategy has been employed in the synthesis of various cyclic structures, including macrocycles. wikipedia.orgrsc.org
Other Significant Reactions of the Thiol Functional Group in this compound
Beyond thiol-ene additions, the thiol group of this compound can undergo other important chemical transformations.
One of the most common reactions is oxidation . Thiols can be oxidized to form disulfides (R-S-S-R). libretexts.org This can occur in the presence of mild oxidizing agents like iodine (I₂) or bromine (Br₂), or even through air oxidation, which can be catalyzed by light or the presence of certain metals. libretexts.orgresearchgate.net The formation of the disulfide, didodecyl disulfide, from the corresponding thiol is a reversible process, and the disulfide can be reduced back to the thiol. libretexts.org This thiol-disulfide interconversion is a fundamental reaction in sulfur chemistry. nih.gov Various reagents can be employed for the synthesis of both symmetrical and unsymmetrical disulfides. organic-chemistry.orgresearchgate.net
The thiol group of this compound can also be deprotonated by a strong base to form a thiolate anion (C13H27S⁻). libretexts.org This thiolate is a potent nucleophile and can participate in Sₙ2 reactions with alkyl halides to form thioethers. libretexts.org This is analogous to the Williamson ether synthesis. libretexts.org
Reactions with Maleimides
The reaction between thiols and maleimides is a cornerstone of bioconjugation and polymer chemistry, known for its high efficiency and specificity. axispharm.comcd-bioparticles.com this compound reacts with maleimides through a Michael-type addition mechanism. nih.goviris-biotech.de This reaction is highly chemoselective for thiols, especially under physiological pH conditions (6.5-7.5), proceeding approximately 1,000 times faster than the corresponding reaction with amines at neutral pH. axispharm.com
The process involves the nucleophilic attack of the thiolate anion (formed by the deprotonation of this compound) on one of the double-bonded carbons of the maleimide (B117702) ring. researchgate.net This forms a stable carbon-sulfur bond, resulting in a thiosuccinimide conjugate. axispharm.comnih.gov The reaction is generally rapid and can be performed without a catalyst, particularly in polar solvents which facilitate the formation of the reactive thiolate. axispharm.comrsc.org However, bases like triethylamine or nucleophiles like dimethylphenylphosphine (B1211355) can be used to initiate or catalyze the reaction. rsc.orgresearchgate.net The choice of solvent and initiator can influence the reaction mechanism and kinetics. rsc.org
It is important to note that the resulting thiosuccinimide linkage can be unstable under certain conditions and may undergo a retro-Michael reaction. iris-biotech.denih.gov Furthermore, the maleimide ring itself can undergo hydrolysis in aqueous solutions, forming a non-reactive maleamic acid, which can be a competing side reaction. nih.govthermofisher.com
Table 1: Factors Influencing the Thiol-Maleimide Reaction
| Factor | Influence on the Reaction | References |
|---|---|---|
| pH | Optimal between 6.5 and 7.5 for high specificity towards thiols. thermofisher.com At pH > 8.5, reactivity with amines increases. thermofisher.com | thermofisher.com |
| Solvent | Polar solvents (e.g., water, DMSO, DMF) promote the reaction. axispharm.comrsc.org | axispharm.comrsc.org |
| Catalyst/Initiator | Can be initiated by bases (e.g., triethylamine) or nucleophiles (e.g., dimethylphenylphosphine) to accelerate the reaction. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Stability | The resulting succinimidyl thioether can undergo hydrolysis or retro-Michael addition. iris-biotech.denih.gov | iris-biotech.denih.gov |
Thiol-Disulfide Interconversions
This compound can participate in thiol-disulfide exchange reactions, a fundamental process in biochemistry for the formation and rearrangement of disulfide bonds in proteins. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of a thiolate anion (from this compound) on a sulfur atom of a disulfide bond (R-S-S-R'). wikipedia.orgnih.gov
The mechanism is consistent with an Sₙ2 type nucleophilic substitution. nih.govlibretexts.org The attacking thiolate displaces one of the sulfur atoms of the disulfide, forming a new, mixed disulfide and releasing the other sulfur atom as a thiolate. wikipedia.org This process is reversible and continues until a thermodynamic equilibrium is reached.
R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH
This interchange is crucial for creating unsymmetrical disulfides. chimicatechnoacta.ru The reaction rate and equilibrium are influenced by the relative redox potentials and concentrations of the participating thiols and disulfides. mdpi.com In biological systems, enzymes like protein disulfide isomerase (PDI) catalyze this exchange to facilitate correct protein folding. nih.govnih.gov The process can also be initiated electrochemically, sometimes using redox mediators to lower the overpotential of thiol oxidation. chimicatechnoacta.ru
Hydrothiolation of Olefins
The addition of the S-H bond of this compound across the carbon-carbon double bond of an olefin (alkene) is known as hydrothiolation or the thiol-ene reaction. alfa-chemistry.comwikipedia.org This reaction is a highly efficient and atom-economical method for forming thioethers. wikipedia.orgresearchgate.net The reaction can proceed via two primary mechanisms, leading to different regiochemical outcomes.
Free-Radical Addition (Anti-Markovnikov): This is the most common pathway for thiol-ene reactions. wikipedia.org It can be initiated by heat, UV light, or a radical initiator (e.g., AIBN). wikipedia.orgcsic.es The process begins with the formation of a thiyl radical (RS•) from this compound. This radical then adds to the alkene at the less substituted carbon, which is known as an anti-Markovnikov addition. wikipedia.orgmasterorganicchemistry.com The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. alfa-chemistry.comwikipedia.org This method is highly stereoselective and rapid. wikipedia.orgrsc.org
Catalyzed Addition (Markovnikov): In the presence of acid or certain metal catalysts, the hydrothiolation can proceed through an electrophilic addition mechanism. csic.es This pathway typically results in the Markovnikov product, where the sulfur atom adds to the more substituted carbon of the double bond. csic.esmasterorganicchemistry.com Catalysts like iron(III) salts have been shown to effectively promote the Markovnikov hydrothiolation of styrenes. csic.es
The choice of initiator or catalyst is therefore critical in directing the regioselectivity of the addition. wikipedia.orgcsic.es
Table 2: Comparison of Hydrothiolation Mechanisms
| Feature | Free-Radical Mechanism | Catalyzed (Electrophilic) Mechanism | References |
|---|---|---|---|
| Initiation | Radical initiator (e.g., AIBN), light, heat | Acid or metal catalyst (e.g., Fe(NTf₂)₃) | wikipedia.orgcsic.es |
| Regioselectivity | Anti-Markovnikov | Markovnikov | wikipedia.orgcsic.esmasterorganicchemistry.com |
| Intermediate | Thiyl radical (RS•) | Carbocation | wikipedia.orgcsic.es |
| Typical Substrates | Wide range of alkenes | Styrenes, other electron-rich alkenes | alfa-chemistry.comcsic.es |
Oxidation Reactions
The sulfur atom in this compound exists in its most reduced state and is susceptible to oxidation. harvard.edu Mild oxidation, often simply by exposure to atmospheric oxygen, converts this compound into its corresponding disulfide, di-n-tridecyl disulfide. harvard.edulibretexts.org This reaction involves the formation of a sulfur-sulfur bond and is a common side reaction during the storage of thiols. harvard.edu
R-SH + O₂ → R-S-S-R + H₂O₂
Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states. The ultimate oxidation product of a thiol is a sulfonic acid (R-SO₃H). harvard.edubldpharm.comthermofisher.com This transformation involves a significant change in the properties of the molecule, converting the relatively non-polar thiol into a highly polar and acidic sulfonic acid. The oxidation can proceed through intermediate species such as sulfenic acids (R-SOH) and sulfinic acids (R-SO₂H). nih.gov
Stereoselectivity and Regioselectivity in this compound Reactions
Controlling the three-dimensional arrangement (stereoselectivity) and the site of bond formation (regioselectivity) is a fundamental goal in chemical synthesis. numberanalytics.com In reactions involving this compound, these aspects are heavily dependent on the reaction mechanism and conditions.
Regioselectivity is prominently observed in the hydrothiolation of unsymmetrical olefins. masterorganicchemistry.comnumberanalytics.com As detailed in section 3.2.3, the addition of this compound can be directed to yield either the Markovnikov or anti-Markovnikov product. wikipedia.orgcsic.es
Anti-Markovnikov selectivity is achieved under free-radical conditions, where the thiyl radical adds to the sterically less hindered carbon of the alkene. wikipedia.orgorganic-chemistry.org This is the default pathway for most thiol-ene reactions.
Markovnikov selectivity requires conditions that favor an electrophilic addition mechanism, such as the use of specific Lewis acid or Brønsted acid catalysts, which stabilize the formation of the more substituted carbocation intermediate. csic.es
Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com
In free-radical hydrothiolation , the addition to the alkene double bond often occurs with high stereoselectivity. For cyclic alkenes, the addition can be influenced by the existing stereochemistry of the molecule. acs.org
In nucleophilic additions , such as the reaction with chiral maleimides or other electrophiles, the stereochemical outcome can be controlled. For instance, the nucleophilic addition of thiols to alkynes (thiol-yne reaction) can produce either cis or trans alkene products depending on the solvent polarity and base strength. nih.gov
Catalytic asymmetric methods have been developed for the addition of thiols to prochiral substrates like N-acyl imines. Using chiral catalysts, such as BINOL-derived phosphoric acids, enantioenriched products can be obtained with high selectivity. organic-chemistry.org While these studies often use aromatic thiols, the principles can be extended to aliphatic thiols like this compound, providing access to chiral sulfur-containing compounds. organic-chemistry.org
The ability to control both the regio- and stereoselectivity of this compound reactions is crucial for its application in creating precisely defined molecular architectures for advanced materials and targeted biological probes.
Self Assembled Monolayers Sams Formed from 1 Tridecanethiol
Fundamental Principles of Alkanethiol SAM Formation on Gold Surfaces
Self-assembled monolayers (SAMs) of alkanethiols on gold are highly organized molecular assemblies formed through the spontaneous adsorption of the thiol molecules onto the gold surface. tugraz.at This process is primarily driven by the strong, specific affinity between sulfur and gold, which results in the formation of a stable, semi-covalent bond. sigmaaldrich.com The interaction is energetically significant, estimated to be on the order of 45 kcal/mol. sigmaaldrich.com
The formation of a 1-tridecanethiol SAM is typically achieved by immersing a clean gold substrate into a dilute solution of the thiol, often in ethanol (B145695), for a period ranging from 12 to 48 hours. sigmaaldrich.comharvard.edu The assembly process is self-regulating, terminating at a single, densely packed molecular layer. rsc.org
Several key forces govern the assembly:
Chemisorption: The primary driving force is the chemical bond formed between the sulfur headgroup of the this compound and the gold substrate. sigmaaldrich.com
Van der Waals Interactions: Intermolecular attractive forces between the long tridecyl chains (the C13 backbone) are crucial for the high degree of order within the monolayer. These interactions cause the alkyl chains to pack closely, maximizing stability. sigmaaldrich.com
Headgroup Interactions: Repulsive forces between the negatively charged sulfur headgroups can also influence the final packing arrangement.
The formation kinetics involve an initial, rapid adsorption phase where molecules cover the surface in a disordered state within seconds to minutes. sigmaaldrich.com This is followed by a much slower reorganization and ordering phase, lasting several hours, where the alkyl chains rearrange into a more crystalline, low-energy state. sigmaaldrich.com
Structural Characterization of this compound SAMs
The structure of SAMs formed from long-chain alkanethiols like this compound is characterized by a high degree of order. A well-ordered monolayer is typically achieved with alkane chains of at least 10 carbons, a criterion that this compound meets. sigmaaldrich.com
Conformational Order and Gauche Defects
The conformational order of the alkyl chains is a critical aspect of SAM structure. In a perfectly ordered monolayer, the tridecyl chains would exist in an all-trans (anti) conformation, creating a straight, zigzag chain. However, defects in this ordering, known as gauche defects, can occur where a rotation around a carbon-carbon bond leads to a kink in the chain. acs.org
The initial, rapidly formed monolayer is characterized by a high number of these gauche defects, resulting in a disordered, "liquid-like" state. sigmaaldrich.comacs.org During the slower annealing or organization phase, these defects are gradually eliminated as the chains rearrange to achieve the more thermodynamically stable, all-trans conformation, leading to a "crystalline-like" structure. sigmaaldrich.com The density of gauche defects is dependent on the length of the alkyl chain; for chains with 12 or more carbons, such as in this compound, the defect density is significantly diminished, leading to a more ordered final structure. acs.org
| Alkyl Chain Length | General Conformational State | Relative Gauche Defect Density | Resulting SAM Order |
|---|---|---|---|
| Short (< C10) | More "liquid-like" | Higher | Less Ordered |
| Long (≥ C10, e.g., C13) | More "crystalline-like" | Lower | Highly Ordered |
Surface Morphology and Topography
While well-ordered SAMs are often depicted as perfectly uniform, their actual topography includes several characteristic features. The assembly process itself can modify the underlying gold substrate. It has been observed that thiol molecules can remove gold atoms from the surface during SAM formation, leading to the creation of single-atom-deep depressions known as etch pits or vacancy islands. uchicago.edu
On a larger scale, the monolayer is not a single perfect crystal but rather a polycrystalline structure composed of ordered domains separated by grain boundaries. rsc.org Within these domains, the molecules are well-ordered with a consistent tilt direction. At the boundaries between domains, the molecular arrangement is more disordered. The size of these ordered domains can range from tens to hundreds of nanometers.
Interfacial Interactions of this compound SAMs
The interface between the this compound monolayer and the gold substrate is defined by the specific chemical bond that forms between the sulfur headgroup and the gold atoms.
Adsorption Mechanisms and Thiolate Bond Formation
The adsorption of this compound onto a gold surface is a chemisorption process. It is widely accepted that this involves the oxidative addition of the thiol's S-H bond to the gold surface, resulting in the cleavage of the S-H bond and the formation of a gold-thiolate (Au-S-R) species. researchgate.netresearchgate.net The hydrogen atom that is cleaved is thought to desorb as H₂ gas.
The resulting Au-S bond is strong and has a significant covalent character. sigmaaldrich.com This bond anchors the this compound molecules to the surface. The electronic structure of the gold surface is modified by this interaction, as a charge transfer occurs from the gold to the more electronegative sulfur atom, creating a Au⁺-S⁻ bond character. researchgate.net
Kinetic studies on similar alkanethiols suggest a two-step adsorption process:
Initial Rapid Adsorption: Molecules quickly adsorb onto high-energy sites on the gold surface, such as corners and edges. rsc.org
The precise structure of the sulfur-gold interface, including the exact binding site of the sulfur atom on the gold lattice, remains an active area of research. rsc.orgrsc.org
Interaction with Deposited Metals
Self-assembled monolayers (SAMs) of this compound create an organic barrier on a substrate that significantly mediates the subsequent deposition of metals. The nature of this interaction—whether the deposited metal atoms adhere to the monolayer's surface, penetrate it, or cause its displacement—depends on the metal being deposited and the integrity of the SAM.
Research has shown that the dense, well-ordered structure of a this compound SAM can act as a resist layer. For instance, when aluminum is deposited onto a this compound SAM on a gold substrate, the interaction is observed to be weak. The aluminum atoms tend to diffuse across the surface and penetrate the monolayer at defect sites to reach the underlying gold surface. This is in contrast to SAMs with more interactive terminal groups, where the deposited metal atoms may have lower mobility and are less likely to penetrate the organic layer.
The process of metal deposition on a this compound SAM typically follows a series of steps:
Initial Adsorption : Metal atoms land on the methyl-terminated surface of the SAM.
Surface Diffusion : The atoms diffuse across the low-energy surface of the monolayer.
Nucleation at Defects : The atoms locate defect sites in the SAM, such as domain boundaries or pinholes.
Growth : Metal clusters begin to grow at these nucleation sites, eventually forming a continuous film if deposition continues.
This mechanism highlights the role of the SAM in templating the growth of the deposited metal layer, with the quality and defect density of the this compound monolayer being critical factors in controlling the morphology of the overlying metal film.
Influence of Substrate
The choice of substrate is a determining factor in the structure, stability, and properties of this compound SAMs. The most commonly studied substrates are the coinage metals—gold (Au), silver (Ag), and copper (Cu)—due to their strong affinity for sulfur.
Gold (Au): Gold is the most widely used substrate for forming high-quality alkanethiol SAMs. The interaction between sulfur and gold is strong and semi-covalent, leading to the formation of a stable gold-thiolate bond. On Au(111) surfaces, this compound molecules, like other long-chain alkanethiols, form a dense, crystalline-like monolayer with the alkyl chains tilted at an angle of approximately 30° from the surface normal. sigmaaldrich.com This tilt allows for maximized van der Waals interactions between adjacent chains, resulting in a well-ordered (√3 × √3)R30° structure. sigmaaldrich.comsigmaaldrich.com
Silver (Ag): On silver, this compound forms SAMs that are more densely packed than those on gold. The alkyl chains exhibit a smaller tilt angle, typically around 12°, relative to the surface normal. dtic.mil This is attributed to the different lattice spacing of the silver substrate. While the Ag-S bond is strong, SAMs on silver are generally less stable than those on gold and are more prone to oxidation when exposed to air. bohrium.com
Copper (Cu): Copper is highly reactive with thiols, but its surface readily oxidizes. bohrium.com Therefore, the formation of this compound SAMs on copper requires careful preparation to ensure an oxide-free surface. northwestern.edu The Cu-S bond is considered more polar than the Au-S bond. researchgate.net SAMs on copper provide significant protection against surface oxidation, with the effectiveness of this barrier increasing with the length of the alkyl chain. harvard.edu However, the monolayers themselves have limited stability in air compared to those on gold. bohrium.com
The following table summarizes the key structural differences for alkanethiol SAMs on these primary substrates.
| Substrate | Typical Alkyl Chain Tilt Angle | Packing Density | Bond Character | Relative Stability |
| Gold (Au) | ~30° | High | Covalent | Very High |
| Silver (Ag) | ~12° | Very High | Ionic/Covalent | Moderate |
| Copper (Cu) | Variable | High | Polar Covalent | Lower |
Modulation of SAM Properties through this compound Derivatives
Comparison with other n-Alkanethiols
The properties of SAMs are highly dependent on the length of the n-alkane chain. As a C13 thiol, this compound fits within a well-established trend where chain length dictates the structural order, stability, and physical properties of the monolayer.
Structural Order and Stability: Van der Waals forces between adjacent alkyl chains are a primary driving force for the self-assembly process. sigmaaldrich.com For alkanethiols with ten or more carbons, these intermolecular interactions are strong enough to produce highly ordered, crystalline-like monolayers. sigmaaldrich.com Therefore, this compound forms a well-ordered and densely packed SAM. Longer chains generally lead to more thermally stable monolayers because of the increased cumulative van der Waals interactions. researchgate.net Conversely, shorter-chain thiols (fewer than 10 carbons) tend to form less-ordered, liquid-like films due to weaker inter-chain forces. aip.org
Physical and Mechanical Properties: The thickness of the SAM is directly proportional to the length of the alkyl chain. This thickness influences the barrier properties of the monolayer, with longer chains providing better protection against corrosion and being less permeable to ions. researchgate.net Mechanical properties also vary with chain length. As the chain length of alkanethiols increases, the elastic modulus of the monolayer film increases, while the work of adhesion decreases. robertfcook.orgnih.gov
The table below provides a comparative overview of how key properties change with the number of carbon atoms (n) in the n-alkanethiol chain.
| Property | Short Chain (n < 10) | Long Chain (n ≥ 10) (e.g., this compound) |
| Monolayer Order | Lower (Liquid-like) | Higher (Crystalline-like) |
| Thermal Stability | Lower | Higher |
| Barrier Properties | Less Effective | More Effective |
| Elastic Modulus | Lower | Higher |
| Adhesion | Higher | Lower |
Impact of Terminal Functional Groups
Modifying the terminal methyl group of this compound with a different functional group is a powerful method for tailoring the surface properties of the SAM. This chemical modification dramatically alters characteristics such as wettability, surface energy, and chemical reactivity, without significantly changing the underlying alkyl chain packing.
Wettability and Surface Energy: The identity of the terminal group dictates the SAM's interaction with liquids. A standard this compound monolayer presents a surface of methyl (-CH3) groups, which is hydrophobic and has low surface energy. Replacing the methyl group with a polar functional group, such as a hydroxyl (-OH) or carboxyl (-COOH) group, makes the surface hydrophilic. This is quantitatively measured by the contact angle of a water droplet on the surface; a higher contact angle indicates greater hydrophobicity.
For example, the introduction of polar terminal groups like -OH, -NH2, and especially -COOH leads to a significant decrease in the water contact angle, indicating increased wettability. rsc.org While these polar groups enhance hydrophilicity, they can also engage in intermolecular hydrogen bonding, which may lead to a slight increase in the irregularity and disorder of the monolayer compared to a purely methyl-terminated SAM. rsc.org
The following table illustrates the effect of different terminal groups on the wettability of a long-chain alkanethiol SAM.
| Terminal Group | Chemical Formula | Surface Character | Typical Water Contact Angle |
| Methyl | -CH₃ | Hydrophobic | ~110° |
| Hydroxyl | -OH | Hydrophilic | ~10-30° |
| Carboxyl | -COOH | Hydrophilic | <10° |
| Amino | -NH₂ | Hydrophilic | ~50-70° |
By choosing an appropriate terminal group, a surface can be engineered for specific applications, such as promoting biocompatibility, controlling adhesion, or providing sites for further chemical reactions.
Advanced Applications of 1 Tridecanethiol in Materials Science
Surface Functionalization and Engineering using 1-Tridecanethiol
The foundation of this compound's utility in surface engineering lies in its capacity to form dense, crystalline-like monolayer films on noble metal surfaces, particularly gold. researchgate.net This spontaneous organization is driven by the strong affinity of the sulfur headgroup for the metal substrate and the van der Waals interactions between the C13 alkyl chains. researchgate.net The resulting self-assembled monolayers (SAMs) provide a robust and well-defined platform for tailoring surface properties.
The characteristics of these SAMs, such as thickness and wettability, are crucial for their application. The thickness of a this compound monolayer is a direct function of its extended alkyl chain length. dtic.mil The hydrophobic nature of the exposed methyl groups at the monolayer-air interface results in a surface with low wettability, as quantified by contact angle measurements.
| Alkanethiol | Ellipsometric Thickness (Å) | Advancing Contact Angle of Water (°) |
|---|---|---|
| 1-Dodecanethiol (C12) | 15 | 110 |
| 1-Hexadecanethiol (C16) | 21 | 112 |
| 1-Octadecanethiol (C18) | 24 | 111 |
Data for related long-chain alkanethiols are presented to illustrate the expected properties of this compound SAMs, for which specific literature data is less common. The properties of this compound (C13) are expected to be intermediate to those of 1-Dodecanethiol and 1-Hexadecanethiol.
Surface Patterning
The ability to spatially control the placement of this compound SAMs on a surface opens up possibilities for creating micro- and nanopatterns, which are fundamental to the fabrication of a wide range of devices, from biosensors to microelectronics. A prominent technique for achieving this is microcontact printing (μCP). figshare.com In μCP, an elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), is "inked" with a solution of this compound and then brought into contact with a substrate, such as gold. This process transfers the thiol to the substrate in a pattern defined by the stamp's relief features. The resulting patterned SAM can then act as a resist for subsequent etching steps or to direct the assembly of other molecules. researchgate.net
The patterned areas functionalized with this compound exhibit the hydrophobic properties of the SAM, while the unfunctionalized areas can be backfilled with a different thiol to create regions with contrasting surface energies. This control over local surface wettability is crucial for applications such as the creation of patterned cell cultures and microfluidic devices. researchgate.netnih.gov
Biofunctionalization and Bioconjugation Strategies
While pristine this compound SAMs present a hydrophobic surface, they can be modified to facilitate the attachment of biological molecules. One strategy involves the co-adsorption of this compound with another thiol that has a terminal functional group amenable to bioconjugation, such as a carboxylic acid or an amine. This creates a mixed monolayer with controlled surface chemistry.
A more direct approach for biofunctionalization leverages the reactivity of the thiol group itself in "click" chemistry reactions, such as the thiol-ene reaction. A surface can be functionalized with molecules containing an alkene ("ene") group, and then this compound can be covalently attached to these specific sites via a radical-mediated addition reaction. nih.gov This method allows for the site-specific immobilization of biomolecules. For instance, a protein can be modified with an alkene-containing linker and then conjugated to a surface patterned with this compound. nih.gov This strategy is highly efficient and can be performed under mild conditions, making it suitable for sensitive biological molecules. nih.gov
Polymer Chemistry and Network Formation
The thiol group of this compound is a versatile functional handle in polymer synthesis and modification, primarily through the thiol-ene "click" reaction. semanticscholar.org This reaction is characterized by its high efficiency, rapid reaction rates, and insensitivity to many common solvents and functional groups. researchgate.net
Synthesis of Uniform Polymer Networks via Thiol-Ene Reactions
The thiol-ene reaction is an ideal tool for the creation of highly uniform and well-defined polymer networks. elsevierpure.com In a typical synthesis, a multifunctional "ene" monomer is reacted with a multifunctional thiol. While this compound is a monofunctional thiol, it can be incorporated into these networks as a chain-terminating or modifying agent to control the crosslink density and tailor the network's properties. For instance, by varying the ratio of a multifunctional thiol to this compound in a reaction with a multifunctional ene, the degree of crosslinking can be precisely controlled. This, in turn, influences the mechanical properties of the resulting polymer network, such as its modulus and glass transition temperature. nih.govbohrium.com
Modification of Polymeric Platforms for Advanced Materials
Post-polymerization modification is a powerful strategy for introducing new functionalities into existing polymers. Polymeric platforms containing pendant "ene" groups can be readily modified by reacting them with this compound via the thiol-ene reaction. rsc.org This grafting-to approach allows for the covalent attachment of the C13 alkyl chain to the polymer backbone, thereby altering the surface properties of the material. For example, modifying a hydrophilic polymer with this compound can render its surface more hydrophobic. This is a valuable technique for creating materials with tailored wettability and for improving the compatibility of polymers in blends or composites. researchgate.net The efficiency of the thiol-ene reaction ensures a high degree of functionalization under mild conditions. rsc.org
| Polymer Backbone | Modifying Agent | Observed Change in Property |
|---|---|---|
| Poly(glycidyl methacrylate) | 1-Dodecanethiol | Increased hydrophobicity |
| Poly(allyl glycidyl (B131873) ether) | 1-Octadecanethiol | Decreased surface energy |
Nanoparticle Stabilization and Surface Modification
This compound, a member of the alkanethiol family, plays a critical role in the synthesis and functionalization of nanoparticles, particularly in the realm of materials science. Its unique molecular structure, featuring a long thirteen-carbon alkyl chain and a sulfur-containing thiol headgroup, allows it to act as a highly effective surface ligand. This capability is fundamental to both stabilizing nascent nanoparticles and precisely controlling their surface characteristics for advanced applications. The surface modification of nanomaterials is a crucial step to prevent agglomeration and ensure their proper dispersion within other materials, such as polymer matrices. wiley-vch.de
The primary function of this compound in nanoparticle synthesis is to act as a stabilizing agent, preventing the aggregation of newly formed metallic nanoparticles. chemicalbook.com This stabilization is achieved through a combination of chemical bonding and physical hindrance. The thiol (-SH) group exhibits a strong affinity for the surfaces of noble metals like gold and silver, forming a coordinate bond between the sulfur atom and the metal atoms on the nanoparticle surface. researchgate.netresearchgate.net This self-assembly process results in a dense, well-ordered monolayer coating the nanoparticle core.
Once the this compound molecules are anchored to the surface, their long alkyl chains extend outwards, creating a protective organic shell. This shell provides a steric barrier, physically preventing the nanoparticles from coming into close contact and fusing, a process that would otherwise lead to uncontrolled growth and precipitation from the solution. researchgate.net The effectiveness of this stabilization is influenced by various synthetic parameters, and even small changes can lead to significant modifications in the nanoparticles' average size, size distribution, stability, and their capacity for self-assembly. nih.gov The use of alkanethiols like dodecanethiol, which is structurally similar to this compound, is a widely adopted method for preparing ligand-stabilized metal nanoparticles. nih.gov
The following table illustrates the effect of varying the ratio of a metal precursor (gold) to an alkanethiol stabilizer (dodecanethiol) on the resulting nanoparticle size. This demonstrates the crucial role of the stabilizing agent in controlling the dimensions of the synthesized nanoparticles.
| Gold:Sulfur (Au:S) Molar Ratio | Average Particle Diameter (nm) |
| 1:1 | 1.70 |
| 2:1 | 2.01 |
| 3:1 | 2.21 |
| 4:1 | 2.81 |
| 6:1 | 5.72 |
This data is adapted from a study on dodecanethiol-stabilized gold nanoparticles and is presented to illustrate the general principle of size control using alkanethiols. researchgate.net
Beyond simply preventing aggregation, the this compound monolayer fundamentally alters the surface properties of the nanoparticles. The outward-facing long alkyl chains transform the originally hydrophilic metallic surface into a hydrophobic one. This modification is critical for controlling the dispersibility of the nanoparticles in various solvents. Nanoparticles capped with this compound are readily dispersible in nonpolar organic solvents such as toluene (B28343) or hexane, a property essential for their incorporation into many polymer composites and for solution-based processing techniques. researchgate.net
The surface functionalization provided by this compound also serves to chemically and electronically passivate the nanoparticle surface. researchgate.net This passivation minimizes surface defects and can influence the electronic and optical properties of the nanoparticles. The ability to tailor the surface chemistry of nanoparticles is a key aspect of creating functional materials for a wide range of applications, including catalysis, sensing, and electronics. rsc.orgmdpi.com The modification of nanoparticle surfaces with organic functional groups, such as thiols, is a predominant and effective method for the functionalization of nanomaterials. wiley-vch.de By carefully selecting the length of the alkyl chain and the functional end group of the thiol, researchers can precisely engineer the surface properties of nanoparticles to suit specific technological needs.
Catalytic Roles and Applications of 1 Tridecanethiol and Its Derivatives
1-Tridecanethiol as a Ligand in Organometallic Catalysis
The sulfur atom in this compound possesses lone pairs of electrons, making it an effective ligand for transition metals. In organometallic chemistry, thiols typically coordinate to metal centers as anionic thiolate (RS⁻) ligands after deprotonation, acting as soft donors that form stable bonds with soft metal ions.
The synthesis of transition-metal complexes featuring thiol or thiolate ligands is a cornerstone of organometallic and coordination chemistry. sfu.cauomustansiriyah.edu.iq These syntheses often involve the reaction of a metal salt or a pre-existing metal complex with the thiol. For a thiol like this compound, the reaction typically requires a base to deprotonate the weakly acidic S-H group, yielding the tridecanethiolate anion, which then acts as a nucleophile, displacing other ligands from the metal's coordination sphere. orientjchem.org
Common synthetic strategies include:
Salt Metathesis: Reaction of a metal halide (e.g., MCl₂) with a pre-formed alkali metal salt of the thiol (e.g., NaS(CH₂)₁₂CH₃).
Direct Reaction with Basic Precursors: Reaction of the thiol with a metal complex containing basic ligands, such as metal amides or alkoxides, leading to protonolysis and formation of the metal-thiolate bond. sfu.ca
Oxidative Addition: For metals in low oxidation states, the S-H bond of the thiol can undergo oxidative addition to the metal center, forming a hydride and a thiolate ligand simultaneously.
The design of these complexes can be highly versatile. Thiolates can function as terminal or bridging ligands, the latter connecting two or more metal centers. uomustansiriyah.edu.iq The long alkyl chain of this compound can influence the complex's solubility, steric environment, and crystal packing. Multidentate ligands incorporating a thiol function can also be designed to create specific coordination geometries and enhance complex stability. rsc.orgnih.gov
Table 1: Examples of Synthetic Approaches for Transition-Metal Thiolate Complexes
| Synthesis Method | General Reaction | Metal Examples | Ligand Type Formed |
| Salt Metathesis | M-X + Na-SR → M-SR + Na-X | Fe, Co, Ni, Cu, Zn | Terminal or Bridging Thiolate |
| Protonolysis | M-NR'₂ + R-SH → M-SR + HNR'₂ | Y, Cr | Terminal Thiolate |
| Ligand Substitution | [M(L)n] + R-SH → [M(L)n-1(SR)] + L | Co, Ni, Cu | Terminal Thiolate |
Note: R in the table represents an alkyl group such as tridecyl.
Thiolate ligands like 1-tridecanethiolate play a crucial role in the elementary steps of organometallic catalytic cycles. narod.ru As ancillary or "spectator" ligands, they can modify the electronic and steric properties of the metal center, thereby influencing the rates and selectivity of catalytic reactions. The key steps where these ligands exert influence include:
Ligand Substitution: The binding affinity of the thiolate ligand can affect the substitution of other ligands, such as substrates or products, in the catalytic cycle. iitd.ac.in
Oxidative Addition and Reductive Elimination: These are fundamental steps in many catalytic processes, such as cross-coupling reactions. iitd.ac.inchemrxiv.org The electron-donating nature of the thiolate ligand can promote oxidative addition by making the metal center more electron-rich. Conversely, it can influence the facility of reductive elimination, the step that typically forms the desired product and regenerates the catalyst.
Migratory Insertion: In reactions like carbonylation or polymerization, a thiolate ligand can affect the ease with which other ligands (e.g., carbon monoxide or an alkene) insert into a metal-alkyl or metal-hydride bond. iitd.ac.in
The mechanism is often complex-dependent. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, a 1-tridecanethiolate ligand could stabilize the Pd(0) resting state, participate in the oxidative addition of an aryl halide to form a Pd(II) intermediate, and influence the subsequent transmetalation and reductive elimination steps that forge the new carbon-carbon bond. chemrxiv.org
Thiol-Based Catalytic Systems in Organic Transformations
This compound can participate directly as a reagent or catalyst in various organic reactions, particularly those proceeding through radical mechanisms or involving nucleophilic addition.
The thiol-ene reaction is a powerful method for carbon-carbon bond formation, proceeding via a radical chain mechanism. wikipedia.org This reaction involves the addition of a thiyl radical, generated from a thiol like this compound, to an alkene.
The general mechanism is as follows:
Initiation: A thiyl radical (RS•) is generated from the thiol (RSH) using a radical initiator or UV light.
Propagation: The thiyl radical adds to an alkene (C=C) in an anti-Markovnikov fashion, creating a carbon-centered radical.
C-C Bond Formation: This carbon-centered radical can then react intramolecularly with another unsaturated group within the same molecule, leading to cyclization and the formation of a new C-C bond. wikipedia.orgmdpi.com
Chain Transfer: The newly formed radical abstracts a hydrogen atom from another molecule of this compound, yielding the final product and regenerating the thiyl radical, which continues the chain reaction. wikipedia.org
This strategy has been employed to synthesize complex cyclic and heterocyclic structures. The reversibility of the initial thiyl radical addition allows the reaction to be directed towards the thermodynamically most stable product. mdpi.com
This compound is a key starting material for the synthesis of tridecyl thioethers. Catalytic methods are often employed to achieve this transformation efficiently and under mild conditions.
Thiol-Ene Reaction: The most direct catalytic application for thioether synthesis is the thiol-ene "click" reaction, where this compound is added across an alkene. wikipedia.orgencyclopedia.pub This reaction is highly efficient, often initiated photochemically or with a radical initiator, and results in the formation of a thioether with high atom economy. wikipedia.orgresearchgate.net
Dehydrative Thioetherification: Transition metals and Brønsted or Lewis acids can catalyze the reaction between an alcohol and a thiol to form a thioether, with water as the only byproduct. d-nb.infochemrevlett.comnih.gov For example, zinc or other metal complexes can activate the alcohol for nucleophilic attack by this compound. chemrevlett.com This method is a green alternative to traditional syntheses that use alkyl halides. d-nb.info
Table 2: Catalytic Systems for the Synthesis of Thioethers from Thiols
| Catalytic System | Reactants | Product | Key Features |
| Radical Initiator / UV Light | This compound + Alkene | Alkyl Tridecyl Thioether | High atom economy, "click" reaction, anti-Markovnikov selectivity. wikipedia.org |
| Zinc Halide (e.g., ZnI₂, ZnCl₂) | This compound + Alcohol | Alkyl Tridecyl Thioether | Dehydrative coupling, mild conditions. chemrevlett.com |
| Solid Acid Catalyst (e.g., Silica (B1680970) Alumina) | This compound + Alcohol | Alkyl Tridecyl Thioether | Heterogeneous, recyclable catalyst, solvent-free options. d-nb.info |
In polymer chemistry, this compound can act as a highly effective chain transfer agent (CTA) in free-radical polymerization. This role is crucial for controlling the molecular weight of the resulting polymers. wikipedia.orgresearchgate.net Its function is particularly analogous to the widely used dodecyl mercaptan. arkema.com
The mechanism of chain transfer is as follows:
A growing polymer chain radical (P•) reacts with this compound (RSH).
The radical abstracts the hydrogen atom from the sulfur, terminating the growth of that specific polymer chain (to form PH) and creating a new tridecanethiyl radical (RS•). wikipedia.org
This new thiyl radical (RS•) initiates the polymerization of a new polymer chain by reacting with a monomer molecule.
Table 3: Role of Aliphatic Thiols in Polymerization
| Polymerization Type | Thiol Role | Mechanism | Outcome |
| Free-Radical Polymerization (e.g., of styrenes, acrylates) | Chain Transfer Agent (CTA) | H-atom transfer from S-H bond to growing polymer radical. wikipedia.orgresearchgate.net | Reduction of average polymer molecular weight; control over polymer chain length. |
Development of Novel Catalyst Systems utilizing this compound
The development of novel catalyst systems has increasingly focused on the precise control of catalyst size, shape, and surface properties to enhance catalytic activity and selectivity. In this context, this compound has emerged as a crucial component, primarily utilized as a surface-active agent in the synthesis of metallic and bimetallic nanoparticles that function as highly effective catalysts. Its principal role is to act as a capping or stabilizing ligand, preventing the agglomeration of nanoparticles and thereby maintaining a high surface-area-to-volume ratio, which is essential for catalytic applications. researchgate.netazonano.com
The thiol group of this compound exhibits a strong affinity for various metals, forming a self-assembled monolayer (SAM) on the nanoparticle surface. This SAM passivates the surface, controlling particle growth during synthesis and providing stability against aggregation in solution. nih.gov The long alkyl chain of this compound further contributes to the stability of these nanoparticle catalysts in various organic solvents.
Research has demonstrated that alkanethiol-capped nanoparticles, including those stabilized by this compound, can exhibit enhanced catalytic performance in a variety of reactions. The ligand shell is not merely a passive stabilizer but can also influence the catalytic process. For instance, the SAM can create a specific microenvironment around the catalytic sites, potentially influencing substrate accessibility and reaction pathways. nih.gov
A significant area of application for this compound in catalysis is in the preparation of gold nanoparticles (AuNPs). AuNPs are known for their catalytic activity in oxidation and reduction reactions. The size of the AuNPs is a critical factor determining their catalytic efficacy, and this compound plays a vital role in controlling this parameter during synthesis. nih.govwku.edu By modulating the synthesis conditions, such as the thiol-to-metal ratio, nanoparticles with specific sizes and, consequently, tailored catalytic activities can be produced. mdpi.com
Furthermore, derivatives of this compound have been investigated for their potential in creating functionalized surfaces for electrocatalysis. For example, a this compound derivative has been used on indium tin oxide (ITO) and gold electrodes, suggesting its role in modifying electrode surfaces for specific catalytic or sensing applications. univ-lorraine.fr
The principles of using alkanethiols like this compound as stabilizers are also applicable to other metal nanoparticles with catalytic properties, such as silver, palladium, and copper. mdpi.comnih.govresearchgate.net These stabilized nanoparticles have shown promise in various catalytic transformations, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
In addition to stabilizing metallic nanoparticles, long-chain thiols can also serve as sulfur sources in the synthesis of metal sulfide (B99878) nanocatalysts. rsc.orgrsc.orgmdpi.com While direct use of this compound for this purpose is an area of ongoing research, the fundamental chemistry suggests its potential in the controlled synthesis of metal sulfide nanostructures with tailored catalytic properties for applications in hydrodesulfurization and photocatalysis. sciopen.comresearchgate.net
The following table summarizes key research findings on the development of catalyst systems involving long-chain alkanethiols, representative of the role of this compound.
| Catalyst System | Role of Alkanethiol | Key Research Finding |
| Alkanethiol-capped Gold Nanoparticles (AuNPs) | Stabilizing agent, formation of a self-assembled monolayer (SAM) | The SAM creates a protein-like reaction space, encapsulating substrates and accelerating catalytic reactions at the AuNP surface. nih.gov |
| Dodecanethiolate-capped Palladium Nanoparticles (PdNPs) | Stabilizing ligand | The stabilized PdNPs showed good stability and could be recycled multiple times in the isomerization of allylic alcohols without significant loss of activity. mdpi.com |
| Gemini Surfactant-protected Gold Nanoparticles | Protective agent | The structure of the surfactant, including the spacer, affects the size and stability of the AuNPs, which in turn influences their catalytic activity in reduction reactions. rsc.org |
| Polymer Ligand-functionalized Gold Nanoparticles | Surface functionalization ligand | Functionalization with a brush-type polymer ligand significantly increased the catalytic activity of surfactant-stabilized AuNPs in colloidal solution. rsc.org |
Analytical and Spectroscopic Characterization Techniques for 1 Tridecanethiol
Chromatographic Methods for Thiol Analysis
Chromatographic techniques are essential for separating 1-Tridecanethiol from complex mixtures and for assessing its purity. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of organic molecules like long-chain thiols. While gas chromatography is often used for fatty acid analysis, HPLC is particularly valuable for applications like separating geometric isomers. hplc.eu For thiols, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. aocs.orgresearchgate.net The separation principle relies on the hydrophobic interactions between the long alkyl chain of this compound and the stationary phase.
To enhance detection, especially for trace amounts, thiols can be derivatized with a fluorescent tag, such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F). nih.gov This allows for highly sensitive fluorescence detection. nih.gov The retention time of the derivatized thiol provides qualitative identification, while the peak area allows for quantification. researchgate.net
Table 1: Illustrative HPLC Parameters for Thiol Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., ODS) | researchgate.net |
| Mobile Phase | Gradient of acetonitrile (B52724) and water, or methanol (B129727) and water. | aocs.orgresearchgate.net |
| Detection | UV-Vis or Fluorescence Detector (after derivatization). | researchgate.netnih.gov |
| Flow Rate | Typically around 1.0 mL/min. | researchgate.net |
| Temperature | Controlled, e.g., 35-40 °C. | researchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical method for volatile and semi-volatile compounds such as this compound. measurlabs.com In this technique, the compound is first vaporized and separated from other components on a GC column (e.g., HP-5MS). nih.gov As the separated components elute from the column, they enter a mass spectrometer, which ionizes them (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.govnih.gov
The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum shows characteristic fragmentation patterns. The molecular ion peak may be observed, but often the most intense peaks correspond to stable fragment ions resulting from the cleavage of the parent molecule. nih.gov
Table 2: Key GC-MS Fragmentation Ions for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Ion Fragment (Interpretation) | Reference |
|---|---|---|---|
| 55 | 99.99 | C4H7+ | nih.gov |
| 41 | 97.82 | C3H5+ | nih.gov |
| 43 | 95.56 | C3H7+ | nih.gov |
| 69 | 74.73 | C5H9+ | nih.gov |
| 83 | 66.00 | C6H11+ | nih.gov |
Advanced Spectroscopic Techniques
Spectroscopic methods probe the interaction of electromagnetic radiation with the material to provide information about chemical bonding, electronic structure, and molecular vibrations. They are indispensable for studying the properties of this compound SAMs.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition and chemical state of the top few nanometers of a surface. philips.com When a this compound SAM is formed on a gold (Au) substrate, XPS is used to verify the crucial bond formation between the sulfur atom and the gold surface. eag.com
The analysis focuses on the high-resolution spectrum of the sulfur (S 2p) region. A free thiol (R-SH) group has a characteristic S 2p binding energy at higher values (around 163.5-164.0 eV). eag.comresearchgate.net Upon chemisorption onto the gold surface, the thiol proton is lost, and a gold-thiolate (Au-S-R) bond is formed. This results in a distinctive shift of the S 2p peak to a lower binding energy, typically centered around 162 eV. researchgate.net The presence of this peak is strong evidence for a well-formed SAM. researchgate.net Spin-orbit coupling splits the S 2p peak into a doublet (S 2p3/2 and S 2p1/2) with a fixed separation of approximately 1.2 eV and an intensity ratio of 2:1. surfacesciencelab.com
Table 3: Characteristic S 2p Binding Energies in XPS for Thiol SAMs on Gold
| Sulfur Species | S 2p3/2 Binding Energy (eV) | Significance | Reference |
|---|---|---|---|
| Gold-Thiolate (Bound) | ~162.0 - 162.1 | Indicates covalent bond formation with the gold substrate. | researchgate.netsurfacesciencelab.com |
| Unbound Thiol (Physisorbed) | ~163.5 | Indicates the presence of non-covalently attached or unbound thiol molecules. | researchgate.net |
While XPS probes core-level electrons, Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy UV photons (typically from a helium lamp, He I at 21.2 eV and He II at 40.8 eV) to investigate the valence band electronic structure. thermofisher.comwikipedia.org It is even more surface-sensitive than XPS, with an information depth of only 2-3 nm. thermofisher.com
For this compound SAMs, UPS provides insight into the molecular orbitals involved in the surface bond and within the alkyl chain. surfacesciencelab.com The spectrum of a clean gold substrate shows a sharp Fermi edge. Upon formation of the this compound monolayer, this feature is attenuated, and new peaks associated with the molecular orbitals of the alkanethiolate appear. surfacesciencelab.com These spectral changes confirm the coverage of the substrate by the organic layer. surfacesciencelab.com UPS is also used to measure the work function of the surface, which changes upon SAM formation, providing information about the collective orientation of molecular dipoles in the monolayer. surfacesciencelab.com
Fourier Transform Infrared (FTIR) Spectroscopy is a technique that measures the absorption of infrared radiation by a sample, causing the vibration of molecular bonds. pressbooks.pub It is highly effective for identifying functional groups and assessing the conformational order of the alkyl chains in a this compound SAM. azooptics.com
Two key regions of the FTIR spectrum are particularly informative:
S-H Stretching Region: A free thiol has a weak but distinct S-H stretching band around 2550-2600 cm⁻¹. The disappearance of this peak upon formation of the SAM on gold is direct evidence of the cleavage of the S-H bond and the formation of the thiolate species. researchgate.net
C-H Stretching Region: The stretching vibrations of the methylene (B1212753) (-CH₂) groups in the long alkyl chain appear in the 2800-3000 cm⁻¹ region. The exact positions of the symmetric (d⁺) and asymmetric (d⁻) methylene stretching peaks are sensitive to the conformational order (gauche vs. trans) of the alkyl chains. In a well-ordered, all-trans (crystalline-like) monolayer, these peaks are found at lower wavenumbers (approx. 2918 cm⁻¹ and 2850 cm⁻¹). In a disordered or liquid-like monolayer, these peaks shift to higher wavenumbers.
Table 4: Key FTIR Vibrational Frequencies for this compound SAMs
| Frequency (cm⁻¹) | Assignment | Significance | Reference |
|---|---|---|---|
| ~2918 | Asymmetric CH₂ Stretch (νa(CH₂)) | Position indicates high conformational order (all-trans chains). | azooptics.com |
| ~2850 | Symmetric CH₂ Stretch (νs(CH₂)) | azooptics.com | |
| ~2550 - 2600 | S-H Stretch (ν(S-H)) | Disappearance confirms S-H bond cleavage and thiolate formation. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. emerypharma.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to different proton environments are observed. The terminal methyl (CH₃) protons of the tridecyl chain appear as a triplet at a characteristic chemical shift. The methylene (CH₂) groups along the chain produce a complex multiplet, while the methylene group adjacent to the sulfur atom (α-CH₂) and the thiol proton (SH) exhibit their own specific resonances. harvard.edu The integration of these signals provides a quantitative measure of the number of protons in each environment. researchgate.net
Table 1: Representative ¹H NMR Data for this compound harvard.edu
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~0.89 | Triplet (t) | ~7.2 |
| (CH₂)₁₀ | ~1.26 | Multiplet (m) | - |
| SH | ~1.57 | Singlet (s) | - |
| α-CH₂ | ~2.53 | Quartet (q) | ~7.2 |
Note: Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS) and can vary slightly depending on the solvent used. rsc.org
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Each carbon atom in a unique chemical environment gives rise to a distinct signal. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of neighboring atoms.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are often employed for unambiguous assignment of all proton and carbon signals, especially in complex molecules. emerypharma.com COSY spectra reveal proton-proton coupling relationships, while HSQC correlates directly bonded proton and carbon atoms. emerypharma.com
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique used for the determination of the molecular weight and elemental composition of this compound. wikipedia.org In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
For this compound (C₁₃H₂₈S), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (216.43 g/mol ). nist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.org Electron ionization (EI) often leads to characteristic fragmentation of alkanethiols. Common fragmentation pathways include the cleavage of the C-C bond alpha to the sulfur atom and the loss of small neutral molecules. libretexts.orgyoutube.com The analysis of these fragment ions helps to confirm the structure of the molecule.
Table 2: Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 216 | [C₁₃H₂₈S]⁺ (Molecular Ion) |
| 183 | [C₁₃H₂₇]⁺ (Loss of SH) |
| 47 | [CH₂SH]⁺ |
Note: The relative intensities of these fragments can vary depending on the ionization energy and the specific mass spectrometer used.
Techniques like gas chromatography-mass spectrometry (GC-MS) are particularly useful for the analysis of volatile compounds like this compound in complex mixtures. twistaroma.fr The gas chromatograph separates the components of the mixture before they are introduced into the mass spectrometer for identification.
Electron Paramagnetic Resonance (EPR) for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.orgwikipedia.org While this compound in its ground state is not paramagnetic, EPR can be used to study its radical derivatives or its interactions with paramagnetic species.
For instance, if this compound undergoes a reaction that generates a thiyl radical (RS•), this radical species can be detected and characterized by EPR spectroscopy. nih.gov The EPR spectrum provides information about the electronic structure and environment of the unpaired electron. The g-factor and hyperfine coupling constants are key parameters obtained from an EPR spectrum that help in the identification of the radical species. libretexts.orgyoutube.com
EPR can also be employed in spin-trapping experiments. In these experiments, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected by EPR. This technique could be used to indirectly detect the presence of this compound-derived radicals in a system.
Colorimetric and Fluorimetric Assays for Thiol Quantitation
The quantification of thiols, including this compound, is crucial in many research areas. Colorimetric and fluorimetric assays offer sensitive and often high-throughput methods for this purpose.
Colorimetric Assays:
A widely used colorimetric method for thiol quantification is the Ellman's reagent assay. nih.govanaspec.com This assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻). elabscience.com The intensity of the yellow color, measured spectrophotometrically at approximately 412 nm, is directly proportional to the concentration of thiols in the sample. twistaroma.frelabscience.com
Fluorimetric Assays:
Fluorimetric assays generally offer higher sensitivity compared to colorimetric methods. aatbio.com These assays employ reagents that are non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with thiols. aatbio.comanaspec.comabcam.comsigmaaldrich.com This "turn-on" fluorescence provides a sensitive measure of thiol concentration. Several commercial kits are available that utilize proprietary fluorescent dyes for the quantification of thiols in various biological and chemical samples. aatbio.comanaspec.comabcam.comsigmaaldrich.com The fluorescence intensity is typically measured using a fluorescence microplate reader at specific excitation and emission wavelengths. abcam.com Some kits can detect thiols at concentrations as low as the nanomolar range. aatbio.comabcam.com
Table 3: Comparison of Thiol Quantification Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric (e.g., Ellman's) | Reaction with DTNB produces a colored product. elabscience.com | Simple, cost-effective. mdpi.com | Lower sensitivity, potential interference from other reducing agents. |
| Fluorimetric | Reaction with a probe generates a fluorescent product. aatbio.comanaspec.com | High sensitivity, wide dynamic range. anaspec.comtribioscience.com | Can be more expensive, potential for quenching or autofluorescence from the sample matrix. |
Challenges and Advancements in Thiol Analytical Methodologies
The analysis of thiols presents several challenges due to their chemical properties. twistaroma.fr Thiols are susceptible to oxidation, which can lead to the formation of disulfides and other oxidation products, thereby reducing the accuracy of quantification. researchgate.net This necessitates careful sample handling and often requires the use of reducing agents or derivatization to protect the thiol group. researchgate.netnih.gov
Another challenge is the potential for interference from other compounds in complex matrices, such as biological fluids or food samples. twistaroma.fr Selectivity can be an issue, especially when trying to quantify a specific thiol in the presence of other thiols or reducing agents. twistaroma.fr
Recent advancements in analytical methodologies aim to address these challenges. The development of new, more specific, and sensitive fluorescent probes continues to improve the detection limits and selectivity of thiol quantification assays. nih.govresearchgate.net Nanomaterials, such as gold nanoparticles, are also being explored to enhance the sensitivity and selectivity of colorimetric and fluorimetric detection methods. twistaroma.fr
In the realm of separation sciences, techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), often coupled with mass spectrometry (LC-MS, CE-MS), provide powerful tools for the separation and quantification of individual thiols in complex mixtures. mdpi.comunipd.it Derivatization of the thiol group prior to analysis can improve chromatographic separation and detection sensitivity. nih.gov The ongoing development of these advanced analytical techniques is crucial for a more accurate and comprehensive understanding of the roles of thiols like this compound in various chemical and biological systems. scien-publishing.com
Theoretical and Computational Studies of 1 Tridecanethiol
Density Functional Theory (DFT) Calculations for Molecular Properties and Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. joaquinbarroso.com It has proven to be an effective tool for studying the structural and electronic properties of molecules like 1-tridecanethiol, offering a good balance between accuracy and computational cost. joaquinbarroso.comgoogle.com
Geometry optimization is a fundamental computational procedure that seeks to find the most stable arrangement of atoms in a molecule by minimizing its total energy. derpharmachemica.comresearchgate.net For this compound, this involves systematically adjusting the positions of all atoms until the forces on each atom are close to zero, resulting in the equilibrium structure. ucl.ac.ukuni-muenchen.de DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are employed to determine these optimized geometries. frontiersin.org The resulting parameters, such as bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's three-dimensional conformation.
Below is a table of representative geometric parameters for the key functional groups in this compound, derived from computational studies of similar thiols.
Table 1: Representative Calculated Geometric Parameters for this compound.
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C-S | ~1.82 Å |
| Bond Length | S-H | ~1.34 Å |
| Bond Length | C-C (alkyl) | ~1.54 Å |
| Bond Length | C-H (alkyl) | ~1.09 Å |
| Bond Angle | C-S-H | ~96.5° |
| Bond Angle | C-C-S | ~110° |
| Bond Angle | H-C-H | ~109.5° |
| Dihedral Angle | C-C-S-H | ~60° (gauche) / 180° (anti) |
These values are based on typical results from DFT calculations on alkanethiols and may vary slightly depending on the specific computational method and basis set used.
Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. researchgate.net These parameters are derived from the changes in energy or electron density as electrons are added to or removed from the system. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap implies high stability and low reactivity. orientjchem.org
Fukui functions are local reactivity descriptors that identify which atoms within a molecule are most susceptible to different types of chemical attack. joaquinbarroso.comresearchgate.net They are calculated from the change in electron density at a specific point when the total number of electrons in the system changes. conicet.gov.ar
f(r)+ for nucleophilic attack (where an electron is accepted).
f(r)- for electrophilic attack (where an electron is donated).
f(r)0 for radical attack.
For this compound, the sulfur atom is the primary site of chemical reactivity. The Fukui functions would quantify this, showing a high value on the sulfur atom, indicating its susceptibility to interaction with electrophiles or metal surfaces. nih.gov
The following table outlines the key global reactivity parameters that can be calculated for this compound using DFT.
Table 2: Global Reactivity Descriptors from DFT Calculations.
| Parameter | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy lowering upon accepting maximal electron charge. |
Calculations on similar molecules show that the HOMO is typically localized on the sulfur atom, confirming it as the center for electrophilic attack. mjcce.org.mk The LUMO is generally distributed along the alkyl chain.
Vibrational analysis through DFT calculations is a powerful method for predicting the infrared (IR) and Raman spectra of a molecule. faccts.de By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the normal modes of vibration. rsc.org This requires that the molecular geometry has been optimized at the same level of theory. rsc.org
The calculated vibrational spectrum serves as a "fingerprint" for the molecule and can be used to interpret experimental spectra. For this compound, key vibrational modes include the S-H stretch, C-S stretch, C-H stretches, and various bending and rocking modes of the CH₂ groups. derpharmachemica.comresearchgate.net Comparing calculated frequencies with experimental data often requires the use of a scaling factor to correct for anharmonicity and other systematic errors in the computational method. faccts.deresearchgate.net
The table below lists the characteristic vibrational modes for this compound and their expected frequency ranges based on DFT calculations of similar thiols and experimental data.
Table 3: Calculated Vibrational Frequencies for Key Modes of this compound.
| Vibrational Mode | Description | Expected Frequency Range (cm-1) |
|---|---|---|
| ν(S-H) | S-H stretch | 2550 - 2600 |
| νas(CH2) | Asymmetric CH2 stretch | 2915 - 2930 |
| νs(CH2) | Symmetric CH2 stretch | 2845 - 2860 |
| δ(CH2) | CH2 scissoring | 1460 - 1475 |
| τ(CH2) | CH2 twisting | 1200 - 1300 |
| ρ(CH2) | CH2 rocking | 720 - 730 |
| ν(C-S) | C-S stretch | 600 - 700 |
Note: The exact frequencies can vary based on molecular conformation and environment (e.g., gas phase vs. adsorbed on a surface). scholarsresearchlibrary.comresearchgate.net
Molecular Dynamics Simulations for SAMs
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. shareok.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the structure, dynamics, and thermodynamics of complex systems. pnas.org For this compound, MD is particularly valuable for investigating the formation and properties of self-assembled monolayers (SAMs) on substrates like gold (Au(111)). umich.educonicet.gov.ar
In a typical MD simulation of a this compound SAM, a large number of molecules are placed on a simulated gold surface. umich.edu The interactions between atoms are described by a force field, which is a set of empirical potential energy functions. Both united-atom (where CH₂ and CH₃ groups are treated as single particles) and all-atom models can be used. conicet.gov.ar
Key findings from MD simulations of long-chain alkanethiol SAMs, which are directly applicable to this compound, include:
Structure and Packing: At saturation coverage, the thiol molecules arrange into a dense, ordered layer. The sulfur headgroups typically bind to the Au(111) surface in a (√3 × √3)R30° lattice. umich.edu
Chain Tilt: To maximize van der Waals interactions between adjacent alkyl chains, the molecules tilt with respect to the surface normal. For long-chain alkanethiols, this tilt angle is typically around 30-35°. umich.edu
Conformational Order: The alkyl chains are predominantly in an all-trans conformation, especially at lower temperatures. The number of gauche defects tends to increase with temperature and is more prevalent near the chain terminus. pnas.org
Temperature Effects: As temperature increases, the SAM can undergo phase transitions. The ordered, crystalline-like structure becomes more disordered and liquid-like, with increased chain motion and a less defined tilt angle. aps.org
Quantum Chemical Calculations
Quantum chemical calculations encompass a range of methods used to solve the Schrödinger equation for a molecular system, providing fundamental information about its electronic structure and properties. frontiersin.orgnih.gov While DFT is the most common approach for systems the size of this compound, other methods also contribute to a comprehensive theoretical understanding.
These calculations are foundational for:
Confirming Ground State Structures: As discussed in the DFT section, quantum calculations are used to find the lowest energy conformation of the molecule. joaquinbarroso.com
Predicting Reaction Mechanisms: By mapping the potential energy surface, transition states for chemical reactions, such as the dissociative chemisorption of the S-H bond onto a gold surface, can be identified and their energy barriers calculated. ibm.com
Determining Electronic Properties: Beyond the HOMO-LUMO gap, these calculations can determine electron affinities, ionization potentials, and charge distributions within the molecule, which are critical for understanding its reactivity and intermolecular interactions. orientjchem.orgmjcce.org.mk
For this compound, these calculations confirm that the thiol group is the locus of reactivity, governing its interaction with surfaces and other molecules.
Modeling of Surface Interactions and Adsorption
Understanding the interaction between this compound and a substrate surface is crucial for its applications in SAMs. Computational modeling, primarily using DFT, is employed to investigate the adsorption process on surfaces like Au(111). ibm.comnih.gov
These studies focus on several key aspects of the adsorption process:
Adsorption Energetics: Calculations determine the adsorption energy, which quantifies the strength of the bond between the thiol and the surface. The adsorption of alkanethiols on gold is a strong chemisorption process, typically involving the cleavage of the S-H bond and the formation of a gold-thiolate (Au-S) species. ibm.comrsc.org The adsorption energy is influenced by the chain length due to van der Waals interactions between the alkyl chain and the surface, as well as between adjacent chains in a monolayer. researchgate.net
Binding Sites: DFT calculations can identify the most energetically favorable locations for the sulfur atom to bind on the gold lattice. For Au(111), the three-fold hollow sites (both face-centered cubic, fcc, and hexagonal close-packed, hcp) and the bridge sites are commonly investigated, with the hollow site often being the most stable. nih.govosti.gov
Surface Reconstruction: The strong interaction between sulfur and gold can cause the gold surface atoms to reconstruct, a phenomenon that can be modeled computationally. The formation of a gold adatom-thiolate complex is a widely accepted structural motif. nih.gov
Charge Transfer: Analysis of the electronic structure reveals the extent of charge transfer between the sulfur atom and the gold surface, confirming the covalent nature of the Au-S bond. researchgate.netresearchgate.net
Table 4: Typical Calculated Adsorption Energies for Alkanethiolates on Au(111).
| Adsorption Site | Typical Adsorption Energy (eV) | Bonding Nature |
|---|---|---|
| fcc-hollow | ~ -1.5 to -2.0 | Covalent (Au-S) |
| hcp-hollow | ~ -1.4 to -1.9 | Covalent (Au-S) |
| bridge | ~ -1.2 to -1.6 | Covalent (Au-S) |
| top | ~ -1.0 to -1.4 | Covalent (Au-S) |
Adsorption energies are highly dependent on the DFT functional, surface coverage, and inclusion of van der Waals corrections. Values represent the dissociative chemisorption of the thiol to form a thiolate. nih.govresearchgate.net
1 Tridecanethiol As a Chemical Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
Organic intermediates are transient molecules that are essential for converting reactants into final products during chemical processes. slideshare.netmasterorganicchemistry.com 1-Tridecanethiol functions as a crucial intermediate in the synthesis of a variety of complex organic molecules, primarily through reactions involving its thiol group.
The deprotonation of this compound with a base yields a thiolate anion, which is a potent nucleophile. This thiolate can readily participate in nucleophilic substitution reactions (SN2) with alkyl halides to form thioethers (also known as sulfides). masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis and is a fundamental method for constructing carbon-sulfur bonds in more complex structures. masterorganicchemistry.com
Another key reaction is the oxidation of this compound. Under mild oxidizing conditions, it can be converted to its corresponding disulfide, di(tridecyl) disulfide. This reaction is particularly important in fields where disulfide bonds are used to create specific molecular architectures. masterorganicchemistry.comuoregon.edu More vigorous oxidation can lead to the formation of sulfonic acids.
Furthermore, this compound can participate in thiol-ene reactions, where the thiol group adds across a double bond. This click chemistry reaction is highly efficient and is used to connect molecules under mild conditions. organic-chemistry.org These fundamental reactions allow for the incorporation of the tridecylthio- moiety into a wide array of larger, more complex molecules, including those with applications in pharmaceuticals and agrochemicals. tus.ac.jpbeilstein-journals.org
Derivatization and Functionalization Strategies using this compound
Derivatization and functionalization refer to the transformation of a chemical compound into a product of similar structure, called a derivative, through a chemical reaction. These strategies are widely employed to modify the properties of surfaces and molecules for specific applications.
One of the most significant applications of this compound is in the formation of Self-Assembled Monolayers (SAMs) , particularly on noble metal surfaces like gold. sigmaaldrich.cn When a gold substrate is exposed to a dilute solution of this compound, the thiol headgroups chemisorb onto the gold surface, forming a strong, semi-covalent Au-S bond. sigmaaldrich.cn The long C13 alkyl chains then pack together due to van der Waals forces, creating a highly ordered, crystalline-like monolayer. sigmaaldrich.cndiva-portal.org This process allows for precise control over the surface chemistry and properties, such as wettability, adhesion, and corrosion resistance. sigmaaldrich.cnsigmaaldrich.com
Table 1: Functionalization Strategies Using this compound
| Functionalization Strategy | Description | Resulting Structure/Application |
|---|---|---|
| Self-Assembled Monolayers (SAMs) | Spontaneous organization of this compound molecules from solution onto a substrate (e.g., gold). sigmaaldrich.cnsigmaaldrich.com | Highly ordered monolayer that modifies surface properties like wettability and corrosion resistance. sigmaaldrich.cn |
| Ligand for Nanoparticles | This compound acts as a capping agent during the synthesis of nanoparticles, such as quantum dots. google.comnih.gov | Stabilizes nanoparticles, prevents aggregation, and allows for dispersion in various solvents. mdpi.com |
| Thioetherification | Reaction of the 1-tridecanethiolate with an alkyl halide or other electrophile. masterorganicchemistry.comorganic-chemistry.org | Forms complex thioethers, which are important structural motifs in many organic compounds. mdpi.comrsc.org |
| Disulfide Formation | Oxidation of two molecules of this compound. masterorganicchemistry.comuoregon.edu | Creates a disulfide linkage, a key bond in various chemical and biological structures. uoregon.edu |
A specific example of derivatization is the use of this compound as a ligand for quantum dots . In a patented method for quantum dot surface ligand exchange, this compound is listed as a proton-containing thiol ligand. google.com The thiol group binds to the surface of the quantum dot, passivating it, preventing aggregation, and enabling its dispersion in various media for applications in electronics and bio-imaging. The long alkyl chain influences the solubility and compatibility of the functionalized nanoparticles.
Industrial and Research Significance as a Building Block
The utility of this compound as a building block is recognized in both industrial and research settings. Its significance lies in its ability to impart specific functionalities and properties to materials and molecules.
In materials science , this compound is a key building block for surface engineering via SAMs. The ability to create well-defined surfaces with controlled properties is crucial for the development of biosensors, molecular electronics, and corrosion-resistant coatings. sigmaaldrich.cnmdpi.comijcsi.pro The 13-carbon chain length is significant as it is long enough to form well-ordered, stable monolayers. sigmaaldrich.cn
In the polymer industry , long-chain thiols like this compound are used as chain transfer agents (CTAs) in free-radical polymerization. wikipedia.orgresearchgate.net During polymerization, the growing polymer chain can abstract the hydrogen atom from the thiol group of this compound. wikipedia.org This terminates the growth of that particular polymer chain and creates a new thiyl radical (RS•) that can initiate the growth of a new chain. The net effect is a reduction in the average molecular weight of the polymer, which is a critical parameter for controlling the physical and processing properties of plastics and rubbers. rubbernews.com
Table 2: Industrial and Research Significance of this compound
| Area of Significance | Role of this compound | Impact |
|---|---|---|
| Materials Science | Building block for Self-Assembled Monolayers (SAMs). sigmaaldrich.cn | Enables precise control of surface properties for applications in electronics, biosensors, and anti-corrosion coatings. mdpi.comijcsi.pro |
| Polymer Chemistry | Chain Transfer Agent (CTA) in polymerization. wikipedia.orgresearchgate.net | Controls the molecular weight and distribution of polymers, affecting their mechanical and flow properties. rubbernews.com |
| Nanotechnology | Surface ligand for nanoparticles (e.g., quantum dots). google.comnih.gov | Stabilizes nanoparticles and modifies their surface chemistry for targeted applications. mdpi.com |
| Organic Synthesis | Intermediate for thioethers and other organosulfur compounds. organic-chemistry.orgnih.gov | Provides a route to complex molecules with potential applications in agrochemicals and pharmaceuticals. tus.ac.jpbeilstein-journals.org |
In research, this compound and other long-chain thiols are fundamental tools for studying interfacial phenomena, protein adsorption, and electron transport at the molecular level. The ability to create model surfaces with well-defined chemical and physical characteristics makes them invaluable for fundamental scientific investigations.
Future Directions and Emerging Research Avenues for 1 Tridecanethiol
Integration in Advanced Supramolecular Architectures
The self-assembly of 1-tridecanethiol is a cornerstone of its application in supramolecular chemistry. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of highly ordered self-assembled monolayers (SAMs). mdpi.comnih.govresearchgate.net These monolayers serve as foundational platforms for constructing more complex, functional supramolecular architectures.
Future research in this area is directed towards several key objectives:
Multi-component and Hierarchical Assemblies: Moving beyond single-component SAMs, researchers are exploring the integration of this compound with other molecules to create intricate, multi-functional surfaces. This involves the co-assembly of thiols with different chain lengths or terminal functional groups to achieve precise control over surface properties.
Nanoparticle Functionalization: this compound is crucial for stabilizing and functionalizing nanoparticles, particularly those made of gold. chemicalbook.com The thiol anchors to the nanoparticle surface, while the long alkyl chain provides a protective layer that prevents aggregation and enhances solubility in nonpolar solvents. Future work will focus on creating sophisticated core-shell nanoparticles with tailored optical, electronic, and catalytic properties for applications in diagnostics and therapeutics.
Stimuli-Responsive Systems: An exciting avenue of research is the development of "smart" surfaces that can respond to external stimuli such as light, pH, or temperature. While not extensively studied with this compound specifically, the principles of incorporating stimuli-responsive moieties into alkanethiol monolayers are well-established. researchgate.net This could involve co-assembling this compound with photoisomerizable molecules or polymers that change conformation in response to environmental cues.
| Supramolecular System | Key Components | Potential Future Applications |
| Mixed Self-Assembled Monolayers | This compound, Functionalized Alkanethiols | Patterned surfaces, Chemical sensors, Control of cell adhesion |
| Functionalized Gold Nanoparticles | Gold core, this compound stabilizing layer | Drug delivery, Medical imaging, Catalysis |
| Stimuli-Responsive Surfaces | This compound, Photo- or thermo-responsive molecules | Smart coatings, Reconfigurable electronics, Controlled release systems |
Exploration of Novel Reactivity Patterns
While the formation of thiolates on metal surfaces is its most well-known reaction, the thiol group of this compound is capable of a range of other chemical transformations that are ripe for exploration.
Oxidative Coupling: The thiol group can be readily oxidized to form a disulfide bond, linking two this compound molecules. This reversible redox chemistry is fundamental in many biological processes and can be exploited in materials science to create dynamic systems. mdpi.com For instance, the formation and cleavage of disulfide bonds within a monolayer could be used to alter surface properties or release tethered molecules.
"Click" Chemistry: The thiol-ene and thiol-yne "click" reactions offer a highly efficient and versatile method for covalently modifying surfaces and molecules. rsc.org These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.org Future research will likely involve using these reactions to attach complex molecules, such as peptides or DNA, to this compound-based SAMs for biosensing and other biomedical applications.
Thiol-Halogen Chemistry: The reaction of thiols with various halogenating agents can lead to the formation of sulfenyl halides, which are reactive intermediates for the synthesis of a variety of sulfur-containing compounds. Exploring these reaction pathways with this compound could open up new avenues for the synthesis of novel materials with unique properties.
| Reaction Type | Reactants | Product | Potential Applications |
| Oxidative Coupling | This compound, Oxidizing agent | 1,1'-Ditridecyldisulfane | Reversible cross-linking, Redox-responsive materials |
| Thiol-Ene "Click" Reaction | This compound, Alkene | Thioether | Surface functionalization, Bioconjugation |
| Thiol-Yne "Click" Reaction | This compound, Alkyne | Vinyl sulfide (B99878) | Polymer synthesis, Material cross-linking |
Sustainable Synthesis and Application Development
As with all chemical processes, there is a growing emphasis on developing sustainable methods for the synthesis and application of this compound.
Green Synthesis Routes: Traditional methods for thiol synthesis can involve harsh reagents and produce significant waste. Future research is focused on developing greener alternatives. This includes the use of biocatalysis, employing enzymes to carry out specific chemical transformations under mild conditions. chemistryjournals.net Additionally, the use of environmentally benign solvents, such as water or ionic liquids, is being explored to reduce the environmental impact of synthesis. mdpi.comrsc.org For example, the synthesis of long-chain thiols like 1-dodecanethiol has been demonstrated using a polystyrene-supported sulfonic acid catalyst in water, offering a more sustainable approach. chemicalbook.com
Renewable Feedstocks: A long-term goal is to produce this compound from renewable resources rather than petrochemical feedstocks. This could involve the catalytic conversion of fatty acids or other biomass-derived materials.
Sustainable Applications: Beyond its synthesis, research is also directed towards applications of this compound that contribute to sustainability. One promising area is in the development of anti-corrosion coatings. youtube.com Self-assembled monolayers of long-chain alkanethiols can form a dense, hydrophobic barrier on metal surfaces, significantly inhibiting corrosion. google.comgoogle.com
Interdisciplinary Research with this compound
The unique properties of this compound make it a valuable tool in a wide range of scientific disciplines, and future research will undoubtedly see a greater convergence of these fields.
Biomedical Applications: Thiolated nanoparticles are being extensively investigated for a variety of biomedical applications, including drug delivery, bioimaging, and diagnostics. nih.govresearchgate.netnih.gov The ability of this compound to stabilize nanoparticles and the biocompatibility of the resulting systems are key advantages. Future work will focus on developing "theranostic" nanoparticles that can both diagnose and treat diseases.
Biosensors: Self-assembled monolayers of this compound provide an ideal platform for the development of highly sensitive and selective biosensors. nih.gov The SAM creates a well-defined surface for the immobilization of biorecognition elements, such as antibodies or enzymes. The detection of binding events at the surface can be monitored using a variety of techniques, including electrochemical and optical methods.
Molecular Electronics: The ordered nature of this compound SAMs makes them attractive for applications in molecular electronics. The monolayers can act as ultrathin insulating layers or as a matrix for the assembly of molecular wires and switches. While longer chain alkanethiols are often more stable, the principles are applicable to this compound. nih.gov
| Interdisciplinary Field | Application of this compound | Future Research Focus |
| Biomedicine | Functionalization of nanoparticles for drug delivery and imaging. nih.govresearchgate.netnih.gov | Development of targeted therapies and theranostic agents. |
| Biosensing | Creation of stable and well-defined surfaces for sensor fabrication. nih.gov | Integration with microfluidics for lab-on-a-chip devices. |
| Molecular Electronics | Formation of insulating layers and templates for molecular assembly. | Design of molecular-scale electronic components. |
Q & A
Q. How does this compound’s environmental persistence correlate with its ecotoxicological impact in aquatic systems?
- Methodological Answer : Perform OECD 301F biodegradability tests under aerobic conditions. Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna). Compare with shorter-chain thiols to establish structure-activity relationships (SARs) .
Methodological Best Practices
- Reproducibility : Document reaction conditions (solvent purity, humidity) and instrument calibration details. Share raw data in supplementary materials to enable cross-validation .
- Data Contradictions : Use systematic reviews (Cochrane guidelines) to weigh evidence quality, prioritizing peer-reviewed datasets over preprint claims .
- Interdisciplinary Collaboration : Combine spectroscopic, computational, and synthetic expertise to address complex structure-function questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
